(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid
Overview
Description
(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of the fluoro and morpholinosulfonyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.
Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can be reduced to form the corresponding borane derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Boronic esters, boronic anhydrides.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids with various functional groups.
Scientific Research Applications
(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms due to its ability to form reversible covalent bonds with diols and other nucleophiles.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties and reactivity.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as diols and hydroxyl groups. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The fluoro and morpholinosulfonyl groups further modulate the compound’s reactivity and binding affinity, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluoro and morpholinosulfonyl groups, resulting in different reactivity and applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the fluoro and morpholinosulfonyl groups, leading to variations in electronic properties and reactivity.
3-Formylphenylboronic Acid: Substituted with a formyl group, which alters its chemical behavior and applications.
Uniqueness
(3-Fluoro-4-(morpholinosulfonyl)phenyl)boronic acid is unique due to the presence of both fluoro and morpholinosulfonyl groups, which impart distinct electronic and steric effects. These modifications enhance its reactivity in cross-coupling reactions and its potential as a versatile building block in organic synthesis and drug development.
Properties
IUPAC Name |
(3-fluoro-4-morpholin-4-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO5S/c12-9-7-8(11(14)15)1-2-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7,14-15H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIWFPHRSFCXTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)N2CCOCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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